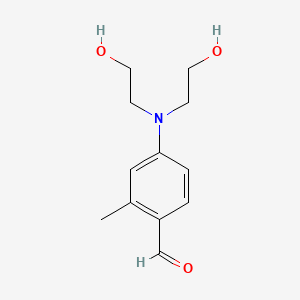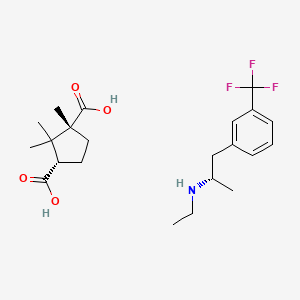
Dexfenfluramine (+)-camphorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexfenfluramine (+)-camphorate is a compound known for its role as a serotonergic anorectic drug. It is the d-enantiomer of fenfluramine and is structurally similar to amphetamine, but it lacks any psychologically stimulating effects. Dexfenfluramine was marketed under the name Redux and was used to reduce appetite by increasing the amount of extracellular serotonin in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dexfenfluramine involves several steps:
Hydrolysis: 2-(3-(trifluoromethyl)phenyl)acetonitrile is hydrolyzed to produce 2-(3-(trifluoromethyl)phenyl)acetic acid.
Reaction with Acetic Anhydride: The acetic acid derivative is then reacted with acetic anhydride and a catalyst to produce 1-(3-(trifluoromethyl)phenyl)propan-2-one.
Reductive Amination: The final step involves reductive amination of the propan-2-one derivative with ethylamine using a borohydride reducing agent to produce dexfenfluramine.
Industrial Production Methods
Industrial production of dexfenfluramine follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to minimize impurities and ensure the safety and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dexfenfluramine undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dexfenfluramine can lead to the formation of carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Dexfenfluramine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study serotonergic activity and its effects on appetite control.
Biology: Investigated for its role in neurotransmitter regulation and its impact on feeding behavior.
Medicine: Used in the management of obesity and related metabolic disorders.
Industry: Utilized in the development of weight loss medications and other therapeutic agents.
Wirkmechanismus
Dexfenfluramine exerts its effects by binding to the serotonin reuptake pump, inhibiting serotonin reuptake, and increasing serotonin levels in the brain’s synapses. This leads to greater serotonin receptor activation and enhanced serotonergic transmission in the hypothalamus, which suppresses appetite for carbohydrates . The primary molecular targets include the sodium-dependent serotonin transporter and the 5-hydroxytryptamine receptor 2C .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenfluramine: The parent compound of dexfenfluramine, also used as an anorectic agent.
Phentermine: Another anorectic agent that acts on the central nervous system to suppress appetite.
Lorcaserin: A selective 5-HT2C receptor agonist used for weight management.
Uniqueness
Dexfenfluramine is unique in its specific action on serotonin reuptake and release, leading to its potent anorectic effects without the stimulating effects seen in amphetamines. Its ability to selectively decrease carbohydrate intake makes it particularly effective in managing obesity associated with excessive carbohydrate consumption .
Eigenschaften
CAS-Nummer |
17325-68-7 |
|---|---|
Molekularformel |
C22H32F3NO4 |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H16F3N.C10H16O4/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4-6,8-9,16H,3,7H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-;6-,10+/m01/s1 |
InChI-Schlüssel |
GBMYZGXLAHAFPC-JGTDEUSISA-N |
Isomerische SMILES |
CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O |
Kanonische SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


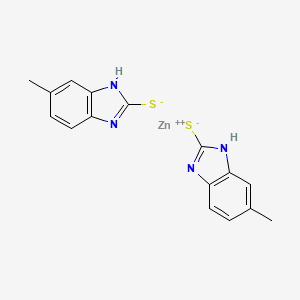

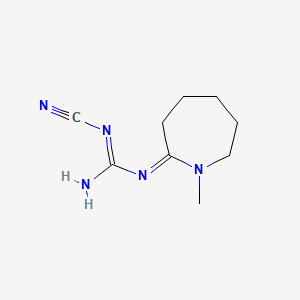
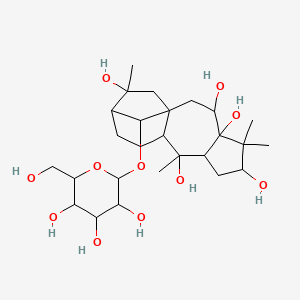
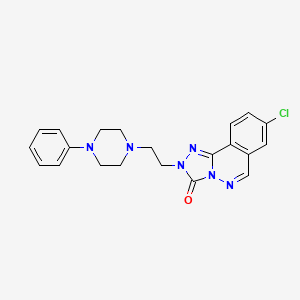
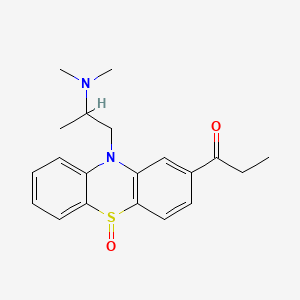
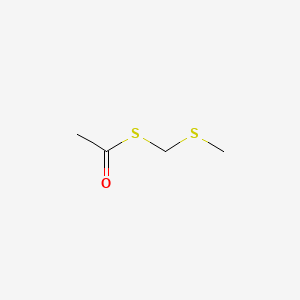
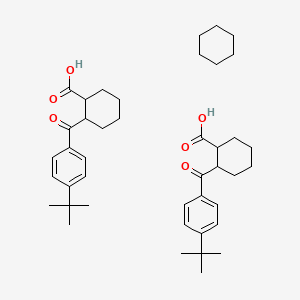
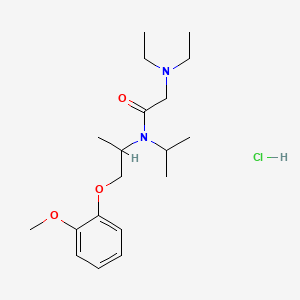

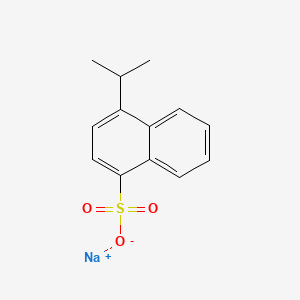
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)

